ASP-4058

Übersicht

Beschreibung

ASP-4058 ist ein selektiver, sicherer und oral wirksamer Agonist der zweiten Generation für Sphingosin-1-Phosphat-Rezeptoren 1 und 5 (S1P1 und S1P5). Diese Verbindung hat sich als vielversprechend erwiesen, um die experimentelle autoimmune Enzephalomyelitis bei Mäusen zu lindern . Es wird hauptsächlich in Forschungsumgebungen eingesetzt und ist nicht für den menschlichen Verzehr bestimmt .

Herstellungsmethoden

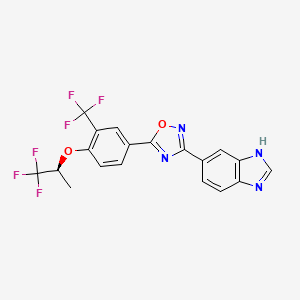

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Aktivität zu erreichen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in fester Form hergestellt wird, mit einem Molekulargewicht von 442,31 und einer chemischen Formel von C19H12F6N4O2 . Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter Verwendung ähnlicher Verfahren, um eine hohe Reinheit und Konsistenz zu gewährleisten.

Vorbereitungsmethoden

The synthesis of ASP-4058 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a solid form, with a molecular weight of 442.31 and a chemical formula of C19H12F6N4O2 . Industrial production methods typically involve large-scale synthesis using similar routes, ensuring high purity and consistency.

Analyse Chemischer Reaktionen

ASP-4058 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändern kann.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der aromatischen Ringe, können zur Bildung verschiedener Analoga mit unterschiedlichen biologischen Aktivitäten führen.

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um Sphingosin-1-Phosphat-Rezeptoren und ihre Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Lymphozytenmigration und die Immunmodulation.

Industrie: Bei der Entwicklung neuer Medikamente eingesetzt, die auf Sphingosin-1-Phosphat-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Aktivierung der Sphingosin-1-Phosphat-Rezeptoren 1 und 5 (S1P1 und S1P5). Diese Rezeptoren sind an der Regulation der Lymphozytenmigration und der Immunantwort beteiligt. Durch die Bindung an diese Rezeptoren moduliert this compound das Immunsystem, reduziert Entzündungen und verhindert das Fortschreiten der Krankheit in Modellen von Autoimmunerkrankungen .

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis Treatment

ASP-4058 has shown promising results in preclinical models of multiple sclerosis (MS), particularly in experimental autoimmune encephalomyelitis (EAE), which mimics MS pathology.

- Mechanism of Action : this compound reduces the number of peripheral lymphocytes and inhibits disease progression in EAE models. It operates by modulating lymphocyte trafficking through S1P1 activation, similar to fingolimod but with a better safety profile regarding bradycardia and bronchoconstriction .

- Efficacy Data : In studies involving Lewis rats, oral administration of this compound significantly inhibited EAE development and prevented relapses in mouse models of relapsing-remitting EAE. The pharmacological effects were comparable to those observed with fingolimod but demonstrated a wider safety margin .

| Parameter | This compound | Fingolimod |

|---|---|---|

| Peripheral Lymphocyte Count | Reduced significantly | Reduced |

| EAE Progression | Inhibited | Inhibited |

| Safety Profile | Wider margin for bradycardia | Narrower margin |

Ocular Vascular Pathologies

This compound has also been investigated for its potential in treating ocular diseases characterized by abnormal angiogenesis and vascular permeability.

- Research Findings : In vitro studies demonstrated that this compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation and hyperpermeability in human retinal microvascular endothelial cells (HRMECs). Furthermore, it showed efficacy in murine models of choroidal neovascularization (CNV) and retinal vein occlusion (RVO) .

- Mechanism : By acting on S1P1 receptors, this compound promotes endothelial cell barrier integrity and suppresses macrophage migration across endothelial layers, which is critical for managing inflammation in ocular conditions .

| Model | Effect of this compound | Comparison |

|---|---|---|

| Choroidal Neovascularization | Suppressed vascular hyperpermeability | Comparable to aflibercept |

| Retinal Vein Occlusion | Reduced intraretinal edema | Significant suppression |

Case Study 1: Experimental Autoimmune Encephalomyelitis

In a controlled study involving Lewis rats, this compound was administered orally at varying dosages. The results indicated a dose-dependent reduction in peripheral lymphocyte counts and significant inhibition of EAE progression. The findings suggest that this compound could be a viable alternative to existing therapies for MS, providing similar efficacy with enhanced safety .

Case Study 2: Ocular Disease Models

In experiments using mouse models for CNV and RVO, this compound demonstrated its ability to reduce VEGF levels and improve vascular integrity. The compound effectively decreased retinal edema and expanded perfusion areas when compared to control treatments. These results highlight its potential as a therapeutic agent for age-related macular degeneration and other ocular pathologies .

Wirkmechanismus

ASP-4058 exerts its effects by selectively activating sphingosine phosphate receptors 1 and 5 (S1P1 and S1P5). These receptors are involved in regulating lymphocyte trafficking and immune responses. By binding to these receptors, this compound modulates the immune system, reducing inflammation and preventing disease progression in models of autoimmune diseases .

Vergleich Mit ähnlichen Verbindungen

ASP-4058 wird mit anderen Sphingosin-1-Phosphat-Rezeptor-Agonisten verglichen, wie z. B. Fingolimod. Während beide Verbindungen ähnliche Rezeptoren anvisieren, zeigt this compound eine größere Sicherheitsmarge, insbesondere in Bezug auf Bradykardie und Bronchokonstriktion bei Nagetieren . Andere ähnliche Verbindungen umfassen:

Fingolimod: Ein nicht-selektiver S1P-Rezeptor-Agonist mit einer größeren Bandbreite an Wirkungen und möglichen Nebenwirkungen.

CYM5442: Ein weiterer S1P-Agonist, der auf Sphingosin-1-Phosphat-Rezeptoren abzielt.

Opaganib: Ein spezifischer Sphingosin-Kinase-2-Inhibitor mit potenzieller Antitumoraktivität.

Die Selektivität von this compound für S1P1 und S1P5 sowie sein günstiges Sicherheitsprofil machen es zu einer einzigartigen und wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

ASP-4058 is a novel selective agonist for sphingosine-1-phosphate receptors, specifically targeting S1P1 and S1P5. This compound has been investigated for its potential therapeutic applications in various conditions, particularly those involving immune modulation and vascular pathology. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Overview of Sphingosine-1-Phosphate Receptors

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that interacts with five G protein-coupled receptors (GPCRs), namely S1P1, S1P2, S1P3, S1P4, and S1P5. These receptors play crucial roles in various physiological processes, including lymphocyte trafficking, vascular integrity, and neuroprotection. This compound is designed to selectively activate S1P1 and S1P5 while avoiding the adverse effects associated with non-selective agonists like fingolimod.

In Vitro Studies

This compound has shown a strong affinity for S1P1 and S1P5 receptors. In GTPγS binding assays, it demonstrated preferential activation of these receptors compared to others in the S1P family. This selectivity is significant as it may lead to improved safety profiles in clinical applications.

| Receptor | Binding Affinity | Selectivity |

|---|---|---|

| S1P1 | High | Selective |

| S1P2 | Low | Non-selective |

| S1P3 | None | Non-selective |

| S1P4 | Low | Non-selective |

| S1P5 | High | Selective |

In Vivo Efficacy

In animal models, this compound has been shown to reduce peripheral lymphocyte counts and inhibit the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Its effects were comparable to those of fingolimod but exhibited a wider safety margin regarding bradycardia and bronchoconstriction.

Case Study: Autoimmune Diseases

A study conducted on the effects of this compound in EAE models demonstrated that oral administration significantly suppressed disease progression. The compound not only reduced lymphocyte infiltration but also improved neurological function in treated animals compared to controls.

Research on Vascular Pathology

This compound's role in ocular diseases was explored through its effects on human retinal microvascular endothelial cells (HRMECs). It inhibited vascular endothelial growth factor (VEGF)-induced proliferation and hyperpermeability, suggesting potential applications in treating age-related macular degeneration and retinal vein occlusion.

| Model | Effect of this compound |

|---|---|

| EAE Model | Reduced disease severity and lymphocyte infiltration |

| HRMECs with VEGF | Inhibited proliferation and hyperpermeability |

| Choroidal Neovascularization Model | Suppressed vascular hyperpermeability and edema |

This compound operates primarily through the following mechanisms:

- Lymphocyte Trafficking: By activating S1P1, this compound modulates lymphocyte movement from lymphoid tissues into circulation, thus reducing autoimmune responses.

- Endothelial Integrity: The compound enhances endothelial cell barrier function, which is crucial for maintaining vascular health and preventing leakage in conditions like macular degeneration.

Eigenschaften

IUPAC Name |

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNXCJPSMWKXHO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952565-91-2 | |

| Record name | ASP-4058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952565912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-4058 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASP-4058 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J7526K2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.